Molecular Weight and Formula Differentiation from Positional Isomers and Alternative Halogenation Patterns
The target compound 8-bromo-4-chloro-7-methylquinazoline (C9H6BrClN2) has a molecular weight of 257.51 g/mol. Its closest commercially available structural analogs differ in halogen positioning and composition. For instance, 8-bromo-2-chloro-7-methylquinazoline (CAS 1388049-83-9) shares the same molecular formula and weight but has chloro substitution at the C2 position rather than C4, which alters the electronic environment of the pyrimidine ring and affects reactivity in nucleophilic substitution reactions [1]. 8-bromo-4-chloroquinazoline (CAS 125096-72-2) lacks the 7-methyl group, with a molecular formula of C8H4BrClN2 and a lower molecular weight of 243.49 g/mol, resulting in different lipophilicity and steric properties . 7-bromomethyl-4-chloroquinazoline (CAS 234098-35-2), while sharing the same molecular formula and weight, has the bromine located on a methyl group at C7 rather than directly on the aromatic ring at C8, which fundamentally alters its cross-coupling reactivity profile . The target compound's substitution pattern at C4, C7, and C8 provides a unique combination of electrophilic (C4-Cl) and palladium-catalyzed cross-coupling (C8-Br) handles that its positional isomers cannot replicate [2].
| Evidence Dimension | Molecular weight and substitution pattern |
|---|---|
| Target Compound Data | 257.51 g/mol; C9H6BrClN2; Br at C8, Cl at C4, CH3 at C7 |
| Comparator Or Baseline | Comparator 1: 8-bromo-2-chloro-7-methylquinazoline (CAS 1388049-83-9), 257.51 g/mol, C9H6BrClN2, Br at C8, Cl at C2, CH3 at C7; Comparator 2: 8-bromo-4-chloroquinazoline (CAS 125096-72-2), 243.49 g/mol, C8H4BrClN2, Br at C8, Cl at C4, no CH3; Comparator 3: 7-bromomethyl-4-chloroquinazoline (CAS 234098-35-2), 257.51 g/mol, C9H6BrClN2, CH2Br at C7, Cl at C4 |
| Quantified Difference | Identical molecular weight to 2-chloro positional isomer (0 g/mol difference) but distinct reactivity at C4 vs. C2; 14.02 g/mol higher than non-methylated analog; identical molecular weight but different bromine location vs. bromomethyl analog |
| Conditions | Computational molecular property comparison; no biological assay data available for target compound |
Why This Matters
Precise molecular identity determines synthetic route viability and downstream product structure; procurement of the incorrect positional isomer or substitution variant will lead to different reaction outcomes and invalidate structure-activity relationship (SAR) studies.
- [1] PubChem. 8-Bromo-2-chloro-7-methylquinazoline (CID 53246205). National Center for Biotechnology Information. View Source
- [2] Mphahlele, M.J.; et al. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from 2-Aryl-4-chloro-6-iodoquinazolines. Organic Chemistry Frontiers. Reactivity comparison of chloro-bromo substituted quinazolines. View Source
